4-(METHYLSULFANYL)-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]BENZENE-1-SULFONAMIDE
Overview
Description
4-(METHYLSULFANYL)-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound characterized by the presence of a sulfonamide group, a pyrrolidinone moiety, and a methylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(METHYLSULFANYL)-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the sulfonation of a benzene derivative followed by the introduction of the pyrrolidinone group through nucleophilic substitution. The methylsulfanyl group can be introduced via thiolation reactions using reagents such as methylthiol or dimethyl disulfide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(METHYLSULFANYL)-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
4-(METHYLSULFANYL)-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(METHYLSULFANYL)-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the pyrrolidinone moiety may enhance binding affinity. The methylsulfanyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE
- N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]BENZENE-1-SULFONAMIDE
- 4-(METHYLSULFANYL)-N-PHENYLBENZENE-1-SULFONAMIDE
Uniqueness
4-(METHYLSULFANYL)-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]BENZENE-1-SULFONAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonamide and pyrrolidinone groups allows for versatile interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-methylsulfanyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c1-23-15-7-9-16(10-8-15)24(21,22)18-13-4-2-5-14(12-13)19-11-3-6-17(19)20/h2,4-5,7-10,12,18H,3,6,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEWYNXCCPOMLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.